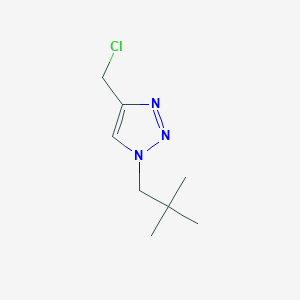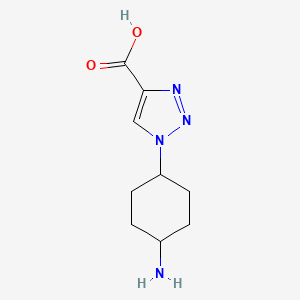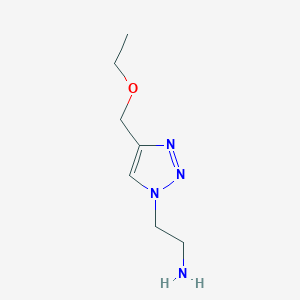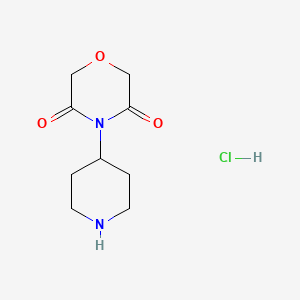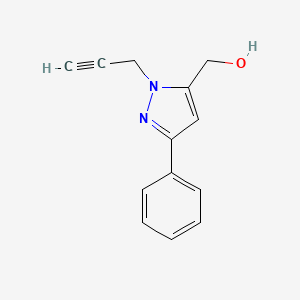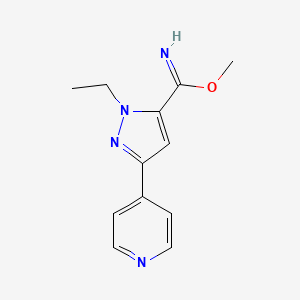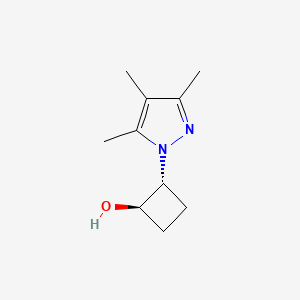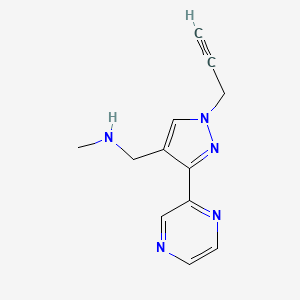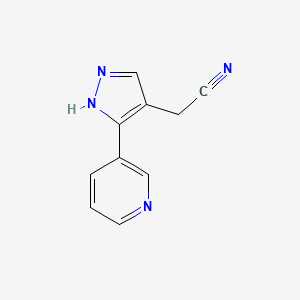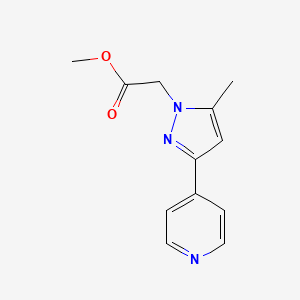![molecular formula C11H18N2O2 B1492825 氮杂环丁烷-3-基(2-氧杂-7-氮杂螺[3.5]壬烷-7-基)甲酮 CAS No. 2098090-87-8](/img/structure/B1492825.png)
氮杂环丁烷-3-基(2-氧杂-7-氮杂螺[3.5]壬烷-7-基)甲酮
描述
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:吗啉的结构替代品
螺环氧乙烷,包括 2-氧杂-7-氮杂螺[3.5]壬烷等化合物,已被提出作为药物化学中无处不在的吗啉的宝贵结构替代品 。它们独特的结构允许与某些酶具有更高的结合亲和力,使其成为药物开发的潜在候选药物。
酶抑制:靶向 NAD(P)H:醌氧化还原酶 1 (NQO1)
该化合物能够有效地与 NQO1 的 His194 残基结合,从而能够更有效地还原苯并咪唑醌和咪唑苯并咪唑醌底物。 这使其成为抗癌治疗研究的重要分子,因为 NQO1 在癌细胞系中过表达 。
环状稠合苯并咪唑的合成
螺环氧乙烷基团已稠合到杂环上,制备了环状稠合苯并咪唑。 这种合成方法可能导致发现具有改善的药理学特征的新型治疗剂 。
代谢稳定化合物的开发
氧乙烷被认为是 gem-二甲基基团的极性等效物,这表明像氮杂环丁烷-3-基(2-氧杂-7-氮杂螺[3.5]壬烷-7-基)甲酮这样的化合物与羰基替代物相比可能具有代谢稳定性。 这种特性在开发稳定且持久的药物中非常需要 。
化学缀合物和 PROTAC 开发
该化合物在开发用于靶向蛋白质降解的 PROTAC(蛋白水解靶向嵌合体)中作为刚性连接体非常有用。 它还可用于创建化学缀合物,这在现代药物设计和合成中至关重要 。
结构分析和 X 射线晶体学
该化合物的独特结构已通过 X 射线晶体学阐明,提供了对其三维构象的见解。 这些信息对于理解该化合物在分子水平上的相互作用以及设计具有特定性质的类似物至关重要 。
属性
IUPAC Name |
azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBATWRJDWWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


